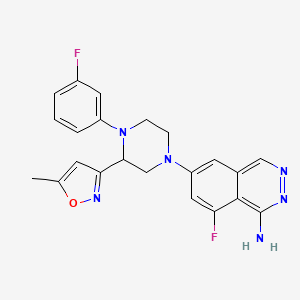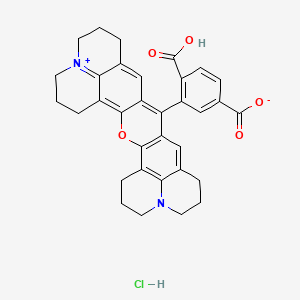
D-Dimannuronic acid (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Dimannuronic acid (sodium) is an alginate extract derived from brown algae. It is a polysaccharide composed of mannuronic acid units and is commonly used in the synthesis of sulfated polymannuronate-derived oligosaccharides . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid (sodium) is typically extracted from brown algae. The extraction process involves the hydrolysis of alginate, which is a natural polysaccharide found in the cell walls of brown algae. The hydrolysis process breaks down the alginate into its constituent monomers, including mannuronic acid .
Industrial Production Methods: In industrial settings, the production of D-Dimannuronic acid (sodium) involves the use of advanced techniques such as ionotropic gelation and microfluidics. These methods allow for the controlled production of sodium alginate beads, which can then be further processed to obtain D-Dimannuronic acid (sodium) .
化学反应分析
Types of Reactions: D-Dimannuronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Dimannuronic acid (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of D-Dimannuronic acid (sodium) include sulfated polymannuronate-derived oligosaccharides. These products have significant applications in various fields, including medicine and biotechnology .
科学研究应用
D-Dimannuronic acid (sodium) has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various oligosaccharides In biology, it is used to study the properties and functions of polysaccharidesIn industry, it is used in the production of biodegradable materials and as a stabilizing agent in various formulations .
作用机制
The mechanism of action of D-Dimannuronic acid (sodium) involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of certain inflammatory mediators, making it a potential candidate for anti-inflammatory therapies .
相似化合物的比较
D-Dimannuronic acid (sodium) is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include D-Tetramannuronic acid, D-Pentamannuronic acid, and D-Trimannuronic acid . These compounds share similar structural features but differ in their specific applications and properties. D-Dimannuronic acid (sodium) stands out due to its high purity and specific biological activities.
属性
分子式 |
C12H17NaO13 |
|---|---|
分子量 |
392.24 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1 |
InChI 键 |
KWEWZYQXSGQEFZ-RJCNRZPOSA-M |
手性 SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
规范 SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



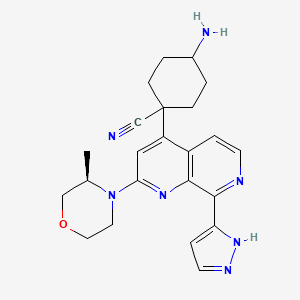
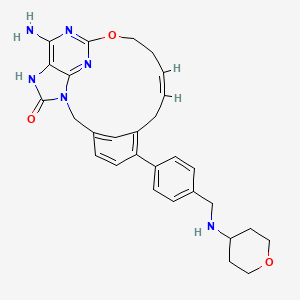
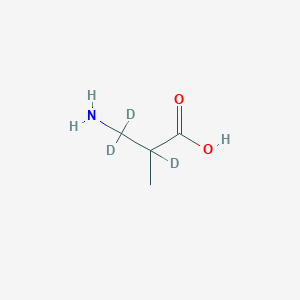

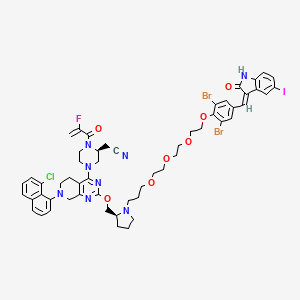
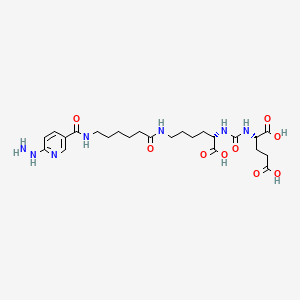
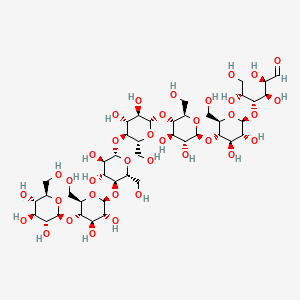

![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)


